molecular formula C21H23N3O3 B297132 2,9-dimethyl-5-(2,4,5-trimethoxyphenyl)-3,5-dihydropyrazolo[1,5-c]quinazoline

2,9-dimethyl-5-(2,4,5-trimethoxyphenyl)-3,5-dihydropyrazolo[1,5-c]quinazoline

Cat. No. B297132
M. Wt: 365.4 g/mol
InChI Key: HVRWYDKHZNIVEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,9-dimethyl-5-(2,4,5-trimethoxyphenyl)-3,5-dihydropyrazolo[1,5-c]quinazoline is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2,9-dimethyl-5-(2,4,5-trimethoxyphenyl)-3,5-dihydropyrazolo[1,5-c]quinazoline is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential applications in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
2,9-dimethyl-5-(2,4,5-trimethoxyphenyl)-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and modulate the activity of certain neurotransmitters in the brain. It has also been shown to have anti-inflammatory properties and can inhibit the activity of certain enzymes and proteins that are involved in inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,9-dimethyl-5-(2,4,5-trimethoxyphenyl)-3,5-dihydropyrazolo[1,5-c]quinazoline in lab experiments is its potential applications in cancer research and the treatment of neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2,9-dimethyl-5-(2,4,5-trimethoxyphenyl)-3,5-dihydropyrazolo[1,5-c]quinazoline. One direction is to further study its potential applications in cancer research and the treatment of neurodegenerative diseases. Another direction is to study its potential applications in other fields such as inflammation, cardiovascular disease, and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods.
In conclusion, 2,9-dimethyl-5-(2,4,5-trimethoxyphenyl)-3,5-dihydropyrazolo[1,5-c]quinazoline is a synthetic compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop more efficient synthesis methods.

Synthesis Methods

2,9-dimethyl-5-(2,4,5-trimethoxyphenyl)-3,5-dihydropyrazolo[1,5-c]quinazoline can be synthesized using various methods. One of the most common methods involves the reaction of 2,6-dimethyl-4-nitrophenol with 2,4,5-trimethoxybenzaldehyde in the presence of sodium hydroxide to form 2,6-dimethyl-4-(2,4,5-trimethoxybenzylideneamino)phenol. This compound is then reacted with hydrazine hydrate and acetic acid to form 2,9-dimethyl-5-(2,4,5-trimethoxyphenyl)-3,5-dihydropyrazolo[1,5-c]quinazoline.

Scientific Research Applications

2,9-dimethyl-5-(2,4,5-trimethoxyphenyl)-3,5-dihydropyrazolo[1,5-c]quinazoline has been studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

2,9-dimethyl-5-(2,4,5-trimethoxyphenyl)-3,5-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C21H23N3O3/c1-12-6-7-16-14(8-12)17-9-13(2)23-24(17)21(22-16)15-10-19(26-4)20(27-5)11-18(15)25-3/h6-11,21,23H,1-5H3

InChI Key

HVRWYDKHZNIVEE-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=C3C=C(NN3C(N=C2C=C1)C4=CC(=C(C=C4OC)OC)OC)C

SMILES

CC1=CC2=C3C=C(NN3C(N=C2C=C1)C4=CC(=C(C=C4OC)OC)OC)C

Canonical SMILES

CC1=CC2=C3C=C(NN3C(N=C2C=C1)C4=CC(=C(C=C4OC)OC)OC)C

Origin of Product

United States

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